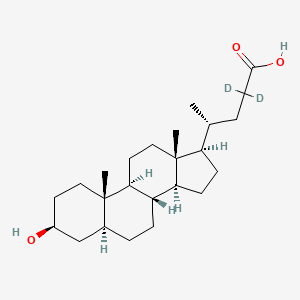

Isoallolithocholic acid-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H40O3 |

|---|---|

分子量 |

378.6 g/mol |

IUPAC名 |

(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2 |

InChIキー |

SMEROWZSTRWXGI-KYDVCKLOSA-N |

異性体SMILES |

[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isoallolithocholic Acid-d2 and its Immunomodulatory Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isoallolithocholic acid-d2 (d2-isoalloLCA), a deuterated isotopologue of the secondary bile acid, Isoallolithocholic acid (isoalloLCA). While isoalloLCA is a microbially-produced metabolite of lithocholic acid that plays a significant role in immune regulation, d2-isoalloLCA is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based studies. This guide will delve into the chemical properties of d2-isoalloLCA, the biological functions of its non-deuterated counterpart, particularly its role in T-cell differentiation, and provide detailed experimental protocols and pathway diagrams to facilitate further research and drug development.

Introduction to Isoallolithocholic Acid and its Deuterated Analog

Isoallolithocholic acid (isoalloLCA) is a secondary bile acid formed from the primary bile acid lithocholic acid by gut microbiota.[1] In recent years, isoalloLCA has garnered significant attention for its role as a potent immunomodulator, specifically in the differentiation of T helper cells.[1][2]

This compound (d2-isoalloLCA) is a stable isotope-labeled version of isoalloLCA, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling does not significantly alter the chemical or biological properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[3] The use of such deuterated standards is crucial for the precise quantification of endogenous levels of isoalloLCA in complex biological matrices, aiding in metabolic studies and the investigation of its role in various physiological and pathological processes.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Isoallolithocholic acid and its deuterated analog is presented below.

| Property | Isoallolithocholic Acid | This compound |

| Synonyms | 3β-Hydroxy-5α-cholan-24-oic acid, Alloisolithocholic acid | 3β-Hydroxy-5α-cholanic acid-d2 |

| Molecular Formula | C₂₄H₄₀O₃ | C₂₄H₃₈D₂O₃ |

| Molecular Weight | 376.58 g/mol | 378.60 g/mol |

| Appearance | White to off-white solid | Not specified, likely a solid |

| Solubility | Soluble in DMSO and DMF | Not specified, likely similar to the non-deuterated form |

| Primary Function | T-cell regulator | Internal standard for mass spectrometry |

Function of Isoallolithocholic Acid in T-Cell Differentiation

Isoallolithocholic acid is a key regulator of the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[1][2] This balance is critical for maintaining immune homeostasis, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Enhancement of Regulatory T-Cell (Treg) Differentiation

The primary immunomodulatory function of isoalloLCA is the enhancement of Treg differentiation.[1][2] Tregs, characterized by the expression of the transcription factor Foxp3, play a crucial role in suppressing excessive immune responses and maintaining self-tolerance.

Studies have shown that isoalloLCA promotes the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[2] This effect is dose-dependent, with increasing concentrations of isoalloLCA leading to a higher percentage of Treg cells.

| Concentration of Isoallolithocholic Acid (µM) | % of Foxp3+ CD4+ T cells (in vitro) |

| 0 (Control) | ~5% |

| 5 | ~10% |

| 10 | ~15% |

| 20 | ~25% |

Note: The above data is a representative summary compiled from multiple sources and may vary depending on specific experimental conditions.

Mechanism of Action in Treg Differentiation

The mechanism by which isoalloLCA enhances Treg differentiation involves a multi-step signaling cascade within the T cell.

Signaling pathway of Isoallolithocholic Acid in Treg differentiation.

The key steps in this pathway are:

-

Mitochondrial Reactive Oxygen Species (mitoROS) Production : IsoalloLCA induces the production of reactive oxygen species within the mitochondria of T cells.[1][2]

-

Activation of the CNS3 Enhancer : This increase in mitoROS leads to the activation of a specific enhancer region in the Foxp3 gene known as conserved non-coding sequence 3 (CNS3).[2]

-

Upregulation of Foxp3 Expression : The activation of the CNS3 enhancer promotes the transcription of the Foxp3 gene, leading to increased expression of the Foxp3 protein.[2]

-

Treg Differentiation : As the master regulator of Treg development, the elevated levels of Foxp3 drive the differentiation of naive CD4+ T cells into functional regulatory T cells.

Experimental Protocols

This section provides a detailed methodology for an in vitro Treg differentiation assay to assess the effect of Isoallolithocholic acid.

In Vitro Treg Differentiation Assay

Objective: To determine the dose-dependent effect of Isoallolithocholic acid on the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.

Materials:

-

Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

-

Anti-CD3ε antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Recombinant human or mouse IL-2

-

Isoallolithocholic acid (dissolved in DMSO)

-

Foxp3 Staining Buffer Set

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) and incubate at 37°C for 2 hours or 4°C overnight. Wash the wells three times with sterile PBS before use.

-

Cell Seeding: Isolate naive CD4+ T cells using a cell isolation kit. Resuspend the cells in complete RPMI-1640 medium and seed them into the anti-CD3ε coated plate at a density of 1 x 10⁵ cells per well.

-

Stimulation and Treatment:

-

Add soluble anti-CD28 antibody to each well at a final concentration of 1-2 µg/mL.

-

Add recombinant IL-2 to each well at a final concentration of 100 U/mL.

-

Prepare serial dilutions of Isoallolithocholic acid in complete RPMI-1640 medium (e.g., 0, 5, 10, 20 µM). Add the different concentrations of isoalloLCA to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3-4 days.

-

Staining for Flow Cytometry:

-

Harvest the cells from each well.

-

Perform surface staining for CD4.

-

Fix and permeabilize the cells using the Foxp3 Staining Buffer Set according to the manufacturer's instructions.

-

Perform intracellular staining for Foxp3.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD4+ T-cell population and analyze the percentage of Foxp3+ cells within this gate for each treatment condition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isoallolithocholic Acid as a T-cell Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoallolithocholic acid (isoalloLCA), a gut bacterial metabolite of the primary bile acid lithocholic acid (LCA), has emerged as a significant regulator of the adaptive immune system. Specifically, isoalloLCA has been identified as a potent modulator of T-cell differentiation, promoting the generation of anti-inflammatory regulatory T cells (Tregs) while its counterpart, 3-oxoLCA, another LCA derivative, suppresses the differentiation of pro-inflammatory T helper 17 (Th17) cells. This discovery has opened new avenues for therapeutic interventions in autoimmune and inflammatory diseases by targeting the gut microbiome and its metabolic products.

This technical guide provides a comprehensive overview of the role of isoalloLCA in T-cell regulation, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. Furthermore, it addresses the role of its deuterated analogue, isoallolithocholic acid-d2 (isoalloLCA-d2), as a critical tool in the precise quantification and metabolic tracing of this immunomodulatory bile acid.

Data Presentation: Quantitative Effects of Isoallolithocholic Acid on T-cell Subsets

The following tables summarize the key quantitative findings from studies investigating the impact of isoalloLCA on T-cell differentiation and function.

Table 1: In Vitro Effects of IsoalloLCA on Murine T-cell Differentiation

| Parameter | Treatment | Concentration | Result | Reference |

| Treg Differentiation (% FoxP3+ of CD4+ T-cells) | DMSO (Control) | - | ~15% | |

| IsoalloLCA | 20 µM | ~30% | ||

| IsoalloLCA | Dose-dependent increase | |||

| Th17 Differentiation (% IL-17A+ of CD4+ T-cells) | IsoalloLCA | 20 µM | No significant effect | |

| Mitochondrial ROS Production (MitoSOX Red MFI) | DMSO (Control) | - | Baseline | |

| IsoalloLCA | 20 µM | Significant increase |

Table 2: In Vivo Effects of IsoalloLCA on Murine T-cell Populations in the Intestinal Lamina Propria

| Parameter | Treatment | Dosage | Result | Reference |

| Treg Population (% FoxP3+ of CD4+ T-cells) | Control Diet | - | Baseline | |

| IsoalloLCA-containing Diet | 0.03% | Increased Treg percentage | ||

| Th17 Population (% IL-17A+ of CD4+ T-cells) | Control Diet | - | Baseline | |

| IsoalloLCA-containing Diet | 0.03% | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the effects of isoalloLCA on T-cells.

Protocol 1: In Vitro Murine Naïve CD4+ T-cell Differentiation Assay

This protocol outlines the procedure for differentiating naïve CD4+ T-cells into Treg or Th17 lineages in the presence of isoalloLCA.

Materials:

-

Murine spleen and lymph nodes

-

CD4+ CD62L+ T-cell Isolation Kit (e.g., Miltenyi Biotec)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin

-

96-well flat-bottom plates

-

Anti-mouse CD3ε antibody (clone 145-2C11)

-

Anti-mouse CD28 antibody (clone 37.51)

-

Recombinant mouse IL-2

-

Recombinant human TGF-β1

-

Recombinant mouse IL-6

-

Isoallolithocholic acid (or isoalloLCA-d2 for tracing studies)

-

DMSO (vehicle control)

-

Flow cytometer

-

Fluorescently conjugated antibodies against CD4, FoxP3, and IL-17A

Procedure:

-

Isolation of Naïve CD4+ T-cells:

-

Harvest spleens and lymph nodes from C57BL/6 mice.

-

Prepare a single-cell suspension by mechanical dissociation.

-

Isolate naïve CD4+ T-cells using a CD4+ CD62L+ T-cell isolation kit according to the manufacturer's instructions.

-

-

Plate Coating:

-

Coat a 96-well plate with anti-mouse CD3ε antibody (1-2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS before use.

-

-

T-cell Culture and Differentiation:

-

Resuspend isolated naïve CD4+ T-cells in complete RPMI-1640 medium.

-

Seed the cells at a density of 1 x 10^5 cells/well in the anti-CD3ε coated plate.

-

Add soluble anti-mouse CD28 antibody (1 µg/mL) to all wells.

-

For Treg differentiation: Add recombinant mouse IL-2 (10 ng/mL) and recombinant human TGF-β1 (2 ng/mL).

-

For Th17 differentiation: Add recombinant human TGF-β1 (1 ng/mL) and recombinant mouse IL-6 (20 ng/mL).

-

Add isoalloLCA (or isoalloLCA-d2) to the desired final concentration (e.g., 20 µM). Add an equivalent volume of DMSO to control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

For intracellular cytokine staining (IL-17A), restimulate the cells for 4-5 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).

-

Perform surface staining for CD4.

-

Fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set.

-

Perform intracellular staining for FoxP3 and IL-17A.

-

Analyze the cells using a flow cytometer.

-

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

This protocol describes the detection of mitochondrial superoxide (B77818) in T-cells using MitoSOX Red.

Materials:

-

Cultured CD4+ T-cells (from Protocol 1)

-

MitoSOX Red reagent (e.g., Thermo Fisher Scientific)

-

HBSS (Hank's Balanced Salt Solution)

-

Flow cytometer

Procedure:

-

Harvest the T-cells after treatment with isoalloLCA or DMSO.

-

Wash the cells twice with warm HBSS.

-

Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Add MitoSOX Red reagent to a final concentration of 5 µM.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm HBSS.

-

Resuspend the cells in fresh HBSS.

-

Analyze the cells immediately on a flow cytometer using the appropriate laser and filter set for PE or a similar fluorophore.

Protocol 3: Isolation of Lamina Propria Lymphocytes

This protocol provides a method for isolating lymphocytes from the intestinal lamina propria of mice for ex vivo analysis.

Materials:

-

Mouse small or large intestine

-

HBSS without Ca2+/Mg2+

-

HBSS with Ca2+/Mg2+

-

EDTA

-

DTT

-

Collagenase D

-

DNase I

-

Percoll

-

Fetal Bovine Serum (FBS)

Procedure:

-

Harvest the intestine and remove Peyer's patches and mesenteric fat.

-

Open the intestine longitudinally and wash thoroughly with HBSS without Ca2+/Mg2+ to remove fecal content.

-

Cut the intestine into small pieces (0.5-1 cm).

-

Epithelial Layer Removal:

-

Incubate the tissue pieces in HBSS without Ca2+/Mg2+ containing 5 mM EDTA and 1 mM DTT for 20 minutes at 37°C with shaking.

-

Vortex briefly and pass the supernatant through a 100 µm cell strainer to collect intraepithelial lymphocytes (IELs).

-

Repeat this step once.

-

-

Lamina Propria Digestion:

-

Wash the remaining tissue pieces with HBSS with Ca2+/Mg2+.

-

Digest the tissue in RPMI-1640 medium containing Collagenase D (e.g., 1 mg/mL), DNase I (e.g., 40 µg/mL), and 5% FBS for 30-45 minutes at 37°C with shaking.

-

Vortex vigorously and pass the cell suspension through a 70 µm cell strainer.

-

-

Lymphocyte Enrichment:

-

Resuspend the cells in 40% Percoll.

-

Carefully layer the cell suspension over an 80% Percoll gradient.

-

Centrifuge at 600 x g for 20 minutes at room temperature with the brake off.

-

Collect the lymphocytes from the interface of the 40% and 80% Percoll layers.

-

Wash the collected cells with complete RPMI-1640 medium.

-

The isolated lamina propria lymphocytes are now ready for flow cytometry analysis or other downstream applications.

-

Protocol 4: Quantification of Isoallolithocholic Acid using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines the general workflow for the quantification of isoalloLCA in biological samples using isoalloLCA-d2 as an internal standard.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

This compound (internal standard)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a known amount of isoalloLCA-d2 solution in a suitable solvent (e.g., methanol).

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid Phase Extraction (for sample cleanup and concentration):

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the bile acids with a high percentage of organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Perform a gradient elution using a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

-

Detect and quantify isoalloLCA and isoalloLCA-d2 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both isoalloLCA and isoalloLCA-d2.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of isoalloLCA spiked into a similar biological matrix, with a constant concentration of isoalloLCA-d2.

-

Calculate the concentration of isoalloLCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualizations

Signaling Pathway of Isoallolithocholic Acid in T-cells

The Immunomodulatory Role of Isoallolithocholic Acid: A Technical Guide for Researchers

An In-depth Examination of a Key Bile Acid Metabolite in Immune Regulation

This technical guide provides a comprehensive overview of the emerging role of Isoallolithocholic acid (IALCA), a gut microbiota-derived secondary bile acid, in the field of immunology. For researchers, scientists, and professionals in drug development, this document outlines the core immunomodulatory functions of IALCA, details its mechanisms of action, presents relevant quantitative data, and provides standardized experimental protocols. The guide also discusses the application of its deuterated analogue, Isoallolithocholic acid-d2 (IALCA-d2), as a critical tool in metabolic and pharmacokinetic studies.

Core Concepts: IALCA as a T-Cell Regulator

Isoallolithocholic acid, a metabolite of lithocholic acid, has been identified as a significant modulator of T-cell differentiation and function.[1][2] Its primary role in immunology centers on its ability to promote the differentiation of regulatory T cells (Tregs) while simultaneously inhibiting the development of pro-inflammatory T helper 17 (Th17) cells.[3][4] This dual activity positions IALCA as a key homeostatic regulator within the gut immune system and a potential therapeutic agent for inflammatory and autoimmune diseases.

Key Immunomodulatory Functions of IALCA:

-

Enhancement of Regulatory T Cell (Treg) Differentiation: IALCA promotes the expression of Forkhead box P3 (Foxp3), the master transcription factor for Tregs, leading to an increase in the population of these immunosuppressive cells.[3][4][5]

-

Inhibition of Th17 Cell Differentiation: IALCA has been shown to reduce the differentiation of Th17 cells, which are critical drivers of inflammation in numerous autoimmune conditions.[1][2]

-

Modulation of Macrophage Activity: Recent studies indicate that IALCA can mitigate lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting a broader anti-inflammatory role beyond T-cell regulation.[5][6]

The Role of this compound in Research

This compound is the deuterium-labeled form of IALCA.[7][8] In immunology research, deuterated compounds like IALCA-d2 serve as invaluable tools for:

-

Metabolic Tracing: The deuterium (B1214612) label allows researchers to track the metabolic fate of IALCA in vitro and in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

-

Internal Standards for Quantitative Analysis: Due to its similar chemical properties to the unlabeled form and its distinct mass, IALCA-d2 is an ideal internal standard for mass spectrometry-based quantification of IALCA in biological samples, ensuring accurate and reproducible measurements.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Isoallolithocholic acid.

| In Vitro Effects of Isoallolithocholic Acid | |

| Parameter | Observation |

| Th17 Cell Differentiation | 20 μM of IALCA reduces Th17 cell differentiation by approximately 50%.[1][2] |

| Treg Differentiation | IALCA enhances FoxP3 expression and Treg differentiation.[3][4] |

| T-cell Specificity | IALCA does not affect the differentiation of Th1 or Th2 cells.[1][2] |

| Macrophage Inflammation | IALCA decreases LPS-induced tumor necrosis factor (TNF) production in blood cells.[5] |

| In Vivo Effects of Isoallolithocholic Acid in Murine Models | |

| Parameter | Observation |

| Treg Population | Dietary administration of 0.03% IALCA for 7 days enhances Treg cells.[1] |

| Synergistic Effects | In combination with 3-oxolithocholic acid, IALCA significantly enhances the Treg population in anti-CD3 treated mice.[1] |

| Intestinal Inflammation | IALCA alleviates acute intestinal inflammation in LPS and DSS-induced colitis models.[5] |

| Chronic Colitis | IALCA demonstrates therapeutic efficacy in a chronic colitis model (Il10-/- mice).[5] |

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of IALCA are mediated through specific intracellular signaling pathways. A key mechanism involves the generation of mitochondrial reactive oxygen species (mitoROS), which subsequently leads to the upregulation of Foxp3 expression in T cells.[2][3][4] Furthermore, IALCA's anti-inflammatory effects in macrophages are linked to the inhibition of the ETS2-HIF1A/PFKFB3 signaling pathway and the metabolic reprogramming of macrophages towards enhanced oxidative phosphorylation.[5][6] The nuclear hormone receptor NR4A1 has also been identified as a requirement for the effects of IALCA on Treg cells.[9]

Figure 1: Signaling pathways of Isoallolithocholic acid in T cells and macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments involving IALCA.

In Vitro T-Cell Differentiation Assay

This protocol outlines the procedure for assessing the effect of IALCA on the differentiation of murine naïve CD4+ T cells into Treg and Th17 subsets.

Figure 2: Workflow for in vitro T-cell differentiation assay.

Methodology:

-

Cell Isolation: Isolate naïve CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Plate the isolated cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

-

Polarization: For Treg differentiation, add TGF-β and IL-2 to the culture medium. For Th17 differentiation, add TGF-β and IL-6.

-

Treatment: Add Isoallolithocholic acid (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 20 µM). Include a vehicle-only control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Analysis: Harvest the cells and perform intracellular staining for Foxp3 and IL-17A. Analyze the percentage of Foxp3+ and IL-17A+ cells by flow cytometry.

In Vivo Murine Model of Colitis

This protocol describes the induction of colitis in mice and treatment with IALCA to evaluate its therapeutic potential.

Figure 3: Workflow for in vivo murine model of colitis.

Methodology:

-

Colitis Induction: Induce colitis in mice (e.g., C57BL/6) by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a specified period.

-

Treatment: Administer IALCA to the treatment group, either mixed into the powdered diet (e.g., 0.03% w/w) or by oral gavage. The control group receives a standard diet or vehicle.

-

Monitoring: Monitor the mice daily for signs of colitis, including body weight, stool consistency, and the presence of blood in the feces, to calculate a disease activity index (DAI).

-

Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest the colons.

-

Analysis:

-

Histology: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.

-

Flow Cytometry: Isolate lamina propria lymphocytes from another section of the colon to analyze the populations of Tregs and Th17 cells by flow cytometry.

-

Conclusion

Isoallolithocholic acid is a promising immunomodulatory molecule with significant potential for therapeutic applications in inflammatory and autoimmune diseases. Its ability to promote Treg differentiation while suppressing Th17 cells highlights its role as a key regulator of immune homeostasis. The use of its deuterated form, IALCA-d2, will be instrumental in further elucidating its metabolic fate and in conducting precise quantitative studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating gut microbial metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isoallolithocholic acid (3β-Hydroxy-5α-cholanic acid) | Others 12 | 2276-93-9 | Invivochem [invivochem.com]

- 3. Frontiers | Bile acids in immunity: Bidirectional mediators between the host and the microbiota [frontiersin.org]

- 4. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoallolithocholic acid ameliorates intestinal inflammation via metabolically reprogrammed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A bacterial bile acid metabolite modulates Treg activity through the nuclear hormone receptor NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoallolithocholic Acid-d2: A Gut Microbiome Metabolite at the Crossroads of Host Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a critical signaling molecule in host physiology. Once considered a minor metabolic byproduct, recent research has illuminated its potent immunomodulatory and metabolic regulatory functions. This technical guide provides a comprehensive overview of isoalloLCA, with a particular focus on the utility of its deuterated analog, isoallolithocholic acid-d2 (isoalloLCA-d2), in quantitative research. Detailed experimental protocols for its quantification, a summary of its physiological concentrations, and a depiction of its key signaling pathways are presented to facilitate further investigation and therapeutic development.

Introduction

The intricate interplay between the host and the gut microbiome is a frontier of biomedical research. Microbial metabolites are key mediators of this communication, influencing a vast array of physiological processes. Among these, secondary bile acids, produced through the enzymatic modification of primary bile acids by gut bacteria, have garnered significant attention. Isoallolithocholic acid, a stereoisomer of lithocholic acid (LCA), is one such metabolite that has been shown to exert significant biological effects.[1]

IsoalloLCA is a potent modulator of host immune and metabolic responses, primarily through its interaction with the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the nuclear vitamin D receptor (VDR).[2] Its ability to influence immune cell differentiation and metabolic homeostasis positions it as a potential therapeutic target for inflammatory and metabolic diseases.[3]

Accurate quantification of isoalloLCA in biological matrices is crucial for understanding its physiological roles and therapeutic potential. This compound, a stable isotope-labeled internal standard, is an indispensable tool for achieving the necessary accuracy and precision in mass spectrometry-based quantification methods.[4] This guide will delve into the technical aspects of working with this important molecule.

Quantitative Data

The concentration of isoallolithocholic acid can vary significantly depending on the biological matrix, host species, and health status. The following tables summarize representative concentrations of lithocholic acid and its isomers found in human and mouse models. IsoalloLCA-d2 is used as an internal standard to accurately quantify these endogenous levels.

Table 1: Representative Concentrations of Lithocholic Acid and its Isomers in Human Biological Samples

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Lithocholic Acid (LCA) | Plasma | Healthy Controls | 32 ± 3 nM | [5] |

| Lithocholic Acid (LCA) | Plasma | Alzheimer's Disease | 50 ± 6 nM | [5] |

| Glycolithocholic Acid | Plasma | Healthy Controls | Not specified | [5] |

| Glycolithocholic Acid | Plasma | Alzheimer's Disease | Significantly higher than MCI | [5] |

| Lithocholic Acid (LCA) | Feces | Healthy Controls | Variable | [6] |

| Lithocholic Acid (LCA) | Feces | Ulcerative Colitis (with diarrhea) | Reduced | [6] |

| Glycolithocholic Acid (GLCA) | Feces | Healthy Controls | Variable | [6] |

| Glycolithocholic Acid (GLCA) | Feces | Ulcerative Colitis (high calprotectin) | Reduced | [6] |

| Taurolithocholic Acid (TLCA) | Feces | Healthy Controls | Variable | [6] |

| Taurolithocholic Acid (TLCA) | Feces | Ulcerative Colitis (with high CRP) | Negative correlation | [6] |

Table 2: Representative Concentrations of Bile Acids in Mouse Biological Samples

| Analyte | Matrix | Mouse Strain | Concentration Range (ng/mL or ng/g) | Reference |

| Lithocholic Acid (LCA) | Plasma | C57BL/6 | Not readily present | [2] |

| Isolithocholic Acid (isoLCA) | Plasma | C57BL/6 | Not readily present | [2] |

| Various Bile Acids | Liver | C57BL/6 | ~300-fold higher than plasma | [1] |

| Various Bile Acids | Bile | C57BL/6 | ~180-fold higher than liver | [1] |

Experimental Protocols

Accurate quantification of isoallolithocholic acid from complex biological matrices is essential for research and clinical applications. The use of a deuterated internal standard such as this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Quantification of Isoallolithocholic Acid in Plasma/Serum by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of isoalloLCA from plasma or serum.

Materials:

-

Plasma or serum samples

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Formic acid

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma or serum sample.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

-

Protein Precipitation:

-

Add 150 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of ACN to sample is a common starting point and can be optimized.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[2]

-

Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[2]

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to an HPLC vial, with or without a microinsert, for LC-MS/MS analysis.[2]

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reversed-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Detect and quantify isoallolithocholic acid and this compound using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

Quantification of Isoallolithocholic Acid in Feces by LC-MS/MS

This protocol outlines a liquid-liquid extraction method suitable for the complex fecal matrix.

Materials:

-

Fecal samples

-

This compound (internal standard)

-

Methanol

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Extraction:

-

Supernatant Transfer:

-

Transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.[2]

-

-

LC-MS/MS Analysis:

-

Follow the same LC-MS/MS analysis procedure as described for plasma/serum samples.

-

Signaling Pathways and Mechanisms of Action

Isoallolithocholic acid exerts its biological effects by activating key cellular receptors, namely TGR5 and VDR. These interactions trigger downstream signaling cascades that modulate inflammation and metabolism.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed on various cell types, including enteroendocrine L-cells and immune cells.[2] Activation of TGR5 by isoalloLCA leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway has anti-inflammatory effects and can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[3]

VDR Signaling Pathway

The Vitamin D Receptor is a nuclear receptor that traditionally binds to vitamin D. However, secondary bile acids like lithocholic acid and its isomers can also serve as VDR ligands.[7] Upon binding isoalloLCA, VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to vitamin D response elements (VDREs) on the DNA, regulating the transcription of target genes involved in xenobiotic metabolism and immune responses.

Experimental Workflow for Quantification

The following diagram illustrates a generalized workflow for the quantification of isoallolithocholic acid in biological samples using its deuterated internal standard.

Conclusion

Isoallolithocholic acid is a gut microbiome-derived metabolite with significant potential to influence host health and disease. Its immunomodulatory and metabolic signaling activities, mediated through receptors such as TGR5 and VDR, make it a compelling target for further research and drug development. The use of this compound as an internal standard is paramount for the accurate and reliable quantification of this metabolite in complex biological systems. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to explore the multifaceted roles of isoallolithocholic acid in physiology and pathophysiology. Further investigation into the precise mechanisms of action and the therapeutic applications of modulating isoalloLCA levels is warranted and holds promise for the development of novel treatments for a range of human diseases.

References

- 1. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Fecal Primary Bile Acids Detects Increased Stool Weight and Colonic Transit in Patients with Chronic Functional Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Significance of Deuterated Isoallolithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (IALCA), a secondary bile acid metabolite produced by the gut microbiota, has emerged as a significant modulator of immune responses and a ligand for nuclear receptors.[1] This technical guide explores the biological significance of deuterating IALCA. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, leverages the kinetic isotope effect to enhance the metabolic stability and pharmacokinetic profile of bioactive molecules.[2][3][4][] By reducing the rate of enzymatic metabolism, deuterated IALCA (d-IALCA) is poised to offer a more sustained and potent engagement of its biological targets. This guide will detail the role of IALCA as a Farnesoid X Receptor (FXR) antagonist, the pharmacological advantages conferred by deuteration, relevant experimental protocols for its characterization, and the potential therapeutic applications of this novel molecular entity.

Introduction: Isoallolithocholic Acid and the Rationale for Deuteration

Isoallolithocholic Acid (IALCA)

Isoallolithocholic acid is a stereoisomer of lithocholic acid, belonging to the family of secondary bile acids.[1] These molecules are not only critical for lipid digestion but also function as signaling molecules that regulate a host of metabolic and inflammatory pathways.[6][7] IALCA is synthesized from primary bile acids by specific gut bacteria.[1][6] Recent research has highlighted its role in immune modulation, particularly in promoting the differentiation of regulatory T cells (Tregs) and suppressing inflammatory TH17 cells.[1] Furthermore, studies have identified IALCA and its parent compound, lithocholic acid (LCA), as antagonists of the Farnesoid X Receptor (FXR), a key nuclear receptor governing bile acid, lipid, and glucose homeostasis.[8][9]

The Deuterium Kinetic Isotope Effect

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond by metabolic enzymes, such as Cytochrome P450s (CYPs), occurs at a significantly slower rate than the cleavage of a C-H bond.[][10][11]

The primary biological significance of deuterating a molecule like IALCA is to:

-

Enhance Metabolic Stability: Slowing the rate of metabolism extends the molecule's active lifespan in the body.[4][]

-

Improve Pharmacokinetic (PK) Profile: This can lead to a longer half-life (t½), increased maximum concentration (Cmax), greater overall drug exposure (Area Under the Curve, AUC), and reduced clearance.[2][12]

-

Reduce Potential for Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes steer metabolism away from the formation of toxic byproducts.[3]

-

Lower Dosing Requirements: An improved PK profile may allow for lower or less frequent dosing to achieve the desired therapeutic effect.[4]

IALCA as a Farnesoid X Receptor (FXR) Antagonist

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in regulating the synthesis and enterohepatic circulation of bile acids.[13][14][15] When activated by agonist bile acids (like chenodeoxycholic acid, CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences, and regulates the expression of target genes to maintain metabolic homeostasis.[15][16]

Lithocholic acid (LCA) has been identified as an FXR antagonist with partial agonist activity.[8] By binding to FXR, it prevents the conformational changes required for full receptor activation, thereby inhibiting the transcription of FXR target genes. This antagonism can lead to beneficial effects in certain pathological conditions, such as cholestasis, by preventing the FXR-mediated suppression of bile acid synthesis.[8][9] As an isomer of LCA, IALCA is also recognized for its interaction with this pathway. The sustained antagonism offered by a metabolically stable deuterated IALCA could provide enhanced therapeutic benefits in diseases where FXR inhibition is desirable.[9][17]

Signaling Pathway Diagram

Caption: FXR signaling pathway showing activation by an agonist and inhibition by deuterated IALCA (d-IALCA).

Quantitative Data: Expected Pharmacokinetic Improvements

While specific quantitative data for deuterated isoallolithocholic acid is not widely available in public literature, the expected improvements can be extrapolated from studies on other deuterated compounds.[12] The following table summarizes hypothetical comparative data based on the established principles of the kinetic isotope effect.

Table 1: Hypothetical Pharmacokinetic & Pharmacodynamic Comparison

| Parameter | Isoallolithocholic Acid (IALCA) | Deuterated IALCA (d-IALCA) | Biological Significance of Change |

| Pharmacodynamics | |||

| FXR Antagonist IC₅₀ | ~1-10 µM (estimated) | ~1-10 µM (estimated) | Potency at the target receptor is expected to be unchanged. |

| In Vitro Metabolism | |||

| Microsomal Half-life (t½) | 15 min | 60 min | 4-fold increase indicates significantly reduced metabolic clearance by Phase 1 enzymes (e.g., CYPs). |

| Intrinsic Clearance (CLᵢₙₜ) | 46.2 µL/min/mg | 11.6 µL/min/mg | Lower intrinsic clearance predicts lower hepatic clearance in vivo. |

| In Vivo Pharmacokinetics | |||

| Plasma Half-life (t½) | 1.5 hours | 6.0 hours | Longer duration in circulation allows for more sustained target engagement. |

| Area Under the Curve (AUC) | 500 ng·h/mL | 2000 ng·h/mL | 4-fold increase signifies greater overall drug exposure. |

| Systemic Clearance (CL) | 10 L/h/kg | 2.5 L/h/kg | Slower removal of the drug from the body. |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the expected impact of deuteration. Actual values must be determined experimentally.

Experimental Protocols

Characterizing the biological significance of d-IALCA requires a series of well-defined in vitro and in vivo experiments.

Protocol: FXR Antagonist Reporter Gene Assay

This cell-based assay quantifies the ability of d-IALCA to antagonize FXR activation by a known agonist.

-

Objective: To determine the IC₅₀ value of d-IALCA for FXR.

-

Materials:

-

HEK293T or Huh7 cells.[18]

-

Expression plasmids for human FXR and RXR.

-

Luciferase reporter plasmid containing FXR response elements (FXREs).

-

Renilla luciferase plasmid for transfection normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

FXR agonist (e.g., GW4064 or CDCA).

-

d-IALCA and IALCA test compounds.

-

Dual-Luciferase Reporter Assay System.[18]

-

-

Methodology:

-

Cell Seeding: Seed HEK293T cells into 96-well plates.[19]

-

Transfection: Co-transfect cells with FXR, RXR, FXRE-luciferase, and Renilla plasmids. Incubate for 4-6 hours.[19]

-

Compound Treatment: Replace transfection media with media containing a fixed, sub-maximal (EC₈₀) concentration of the FXR agonist GW4064 and serial dilutions of d-IALCA or IALCA. Include agonist-only (positive control) and vehicle-only (negative control) wells.

-

Incubation: Incubate cells for 18-24 hours.[20]

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the logarithm of the antagonist concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate of metabolism of d-IALCA in a liver-mimicking environment.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of d-IALCA compared to IALCA.

-

Materials:

-

NADPH regenerating system (cofactor for CYP enzymes).[23]

-

Phosphate (B84403) buffer (pH 7.4).[21]

-

Test compounds (d-IALCA, IALCA) and positive control (e.g., Midazolam).[22]

-

Ice-cold acetonitrile (B52724) or methanol (B129727) to stop the reaction.[24]

-

LC-MS/MS system for analysis.

-

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[21]

-

Pre-incubation: Pre-warm the mixture to 37°C. Add the test compound (e.g., 1 µM final concentration) and pre-incubate for 5 minutes.[24]

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[22]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to precipitate protein and quench the reaction.[24]

-

Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.[23]

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (0.693/t½) / (protein concentration)).[24]

-

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Protocol: In Vivo Pharmacokinetic (PK) Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of d-IALCA in a living organism.

-

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance) of d-IALCA.

-

Materials:

-

CD-1 or C57BL/6 mice.[25]

-

d-IALCA formulated in an appropriate vehicle for intravenous (IV) and oral (PO) administration.

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes).

-

Centrifuge for plasma separation.

-

LC-MS/MS system for bioanalysis.

-

-

Methodology:

-

Animal Dosing: Divide mice into two groups. Administer a single dose of d-IALCA to one group via IV injection and to the other via oral gavage.[25]

-

Blood Sampling: Collect blood samples from a subset of animals at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail-vein sampling.[25][26]

-

Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract d-IALCA from plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t½, clearance, and oral bioavailability (F%).

-

Summary and Future Directions

The deuteration of isoallolithocholic acid represents a promising strategy to enhance its therapeutic potential as an FXR antagonist. By leveraging the kinetic isotope effect, d-IALCA is expected to exhibit superior metabolic stability and an improved pharmacokinetic profile compared to its non-deuterated parent compound.[2][4] This can translate into more sustained target engagement and potentially greater efficacy in preclinical models of diseases where FXR antagonism is beneficial, such as cholestatic liver diseases and certain metabolic disorders.[9][27]

Further research should focus on the experimental validation of these principles through the protocols outlined in this guide. Comprehensive in vivo studies are necessary to confirm the enhanced PK/PD profile and to evaluate the efficacy and safety of d-IALCA in relevant disease models. These investigations will be crucial in determining the ultimate biological and clinical significance of this deuterated bile acid analog.

References

- 1. Isoallolithocholic Acid | 2276-93-9 | Benchchem [benchchem.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. mdpi.com [mdpi.com]

- 7. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases | Scilit [scilit.com]

- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FXR luciferase assay [bio-protocol.org]

- 19. eubopen.org [eubopen.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. mercell.com [mercell.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 26. researchgate.net [researchgate.net]

- 27. Farnesoid X receptor: from medicinal chemistry to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoallolithocholic Acid-d2 in Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Recent research has highlighted the significant role of gut microbial metabolites, particularly bile acids, in modulating intestinal inflammation. Isoallolithocholic acid (isoalloLCA), a secondary bile acid produced by gut bacteria, has emerged as a key molecule with potent anti-inflammatory properties. Studies have consistently shown that levels of isoalloLCA are reduced in IBD patients, suggesting its potential as a biomarker and therapeutic agent.

This technical guide focuses on the application of its deuterated analogue, isoallolithocholic acid-d2 (isoalloLCA-d2), in IBD research. Stable isotope-labeled compounds like isoalloLCA-d2 are indispensable tools for accurate quantification of their endogenous counterparts and for elucidating their metabolic fate and pharmacokinetics in vivo. This guide provides an in-depth overview of the experimental protocols, data interpretation, and the underlying signaling pathways relevant to the study of isoalloLCA in IBD.

Core Concepts: The Role of IsoalloLCA in IBD

IsoalloLCA has been demonstrated to ameliorate intestinal inflammation through several mechanisms. It can metabolically reprogram macrophages to an anti-inflammatory phenotype by enhancing oxidative phosphorylation.[1] Additionally, isoalloLCA promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis in the gut. The signaling pathways involved include the inhibition of the ETS2-HIF1A/PFKFB3 pathway in macrophages.[1] Given the reduced levels of isoalloLCA in IBD patients, understanding its therapeutic potential is a key area of research.

Application of this compound in IBD Studies

Due to its stable isotope label, this compound serves two primary functions in IBD research:

-

Internal Standard for Accurate Quantification: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, deuterated internal standards are the gold standard for accurate and precise quantification of endogenous analytes in complex biological matrices. IsoalloLCA-d2 is used to correct for variations in sample preparation and instrument response, ensuring reliable measurement of isoalloLCA levels in stool, plasma, and tissue samples from IBD patients and animal models.

-

Tracer for Pharmacokinetic and Metabolic Studies: By administering isoalloLCA-d2 to animal models of IBD, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). This is crucial for determining the bioavailability and metabolic fate of orally administered isoalloLCA, providing essential data for its development as a therapeutic agent. Studies have utilized other deuterated bile acids, such as chenodeoxycholic-11, 12-d2 acid, to successfully investigate bile acid malabsorption in Crohn's disease patients, setting a precedent for the use of isoalloLCA-d2 in similar studies.[2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound in the context of IBD research.

Quantification of Isoallolithocholic Acid in Biological Samples using LC-MS/MS

This protocol is adapted from established methods for bile acid analysis in various biological matrices.[6][7][8][9]

1. Sample Preparation:

-

Fecal Samples:

-

Lyophilize fecal samples to obtain a consistent dry weight.

-

Homogenize a known amount of dried feces in a methanol/water solution.

-

Spike the homogenate with a known concentration of this compound as an internal standard.

-

Vortex vigorously and centrifuge to pellet solid debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Plasma/Serum Samples:

-

Thaw plasma or serum samples on ice.

-

Precipitate proteins by adding ice-cold acetonitrile (B52724) containing a known concentration of this compound.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

-

Colon Tissue Samples:

-

Homogenize a known weight of colon tissue in a suitable buffer.

-

Perform a liquid-liquid extraction using an organic solvent like methyl tert-butyl ether (MTBE) after spiking with this compound.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase, evaporate to dryness, and reconstitute for analysis.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for the separation of bile acids.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is preferred for bile acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both isoalloLCA and isoalloLCA-d2 are monitored.

-

3. Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of isoalloLCA standard.

-

Calculate the peak area ratio of the analyte (isoalloLCA) to the internal standard (isoalloLCA-d2).

-

Determine the concentration of isoalloLCA in the samples by interpolating from the calibration curve.

In Vivo Pharmacokinetic Study in a DSS-Induced Colitis Mouse Model

This protocol outlines the use of isoalloLCA-d2 as a tracer to study its pharmacokinetics in a widely used animal model of IBD.

1. Induction of Colitis:

-

Administer dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[10][11][12][13] The severity of colitis can be monitored by daily measurement of body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

2. Administration of this compound:

-

On a specific day of the colitis model, administer a single dose of this compound to the mice, either orally (by gavage) or intravenously (for bioavailability studies). The dosage should be determined based on preliminary studies.

3. Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

-

At the end of the study, collect terminal samples including feces, colon tissue, and liver.

4. Sample Analysis:

-

Process and analyze the collected samples for the concentration of this compound using the validated LC-MS/MS method described above.

5. Pharmacokinetic Parameter Calculation:

-

From the concentration-time data, calculate key pharmacokinetic parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Isoallolithocholic Acid Levels in IBD Patients and Healthy Controls

| Analyte | IBD Patients (n=X) | Healthy Controls (n=Y) | p-value |

| Fecal IsoalloLCA (ng/mg dry weight) | Mean ± SD | Mean ± SD | <0.05 |

| Plasma IsoalloLCA (ng/mL) | Mean ± SD | Mean ± SD | <0.05 |

Table 2: Pharmacokinetic Parameters of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | Control Mice (n=X) | DSS-Treated Mice (n=Y) |

| Cmax (ng/mL) | Mean ± SD | Mean ± SD |

| Tmax (min) | Mean ± SD | Mean ± SD |

| AUC (ng*min/mL) | Mean ± SD | Mean ± SD |

| t1/2 (min) | Mean ± SD | Mean ± SD |

Visualization of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively visualize complex signaling pathways and experimental workflows.

Conclusion

This compound is a critical tool for advancing our understanding of the role of isoalloLCA in IBD. Its use as an internal standard enables accurate quantification, which is essential for establishing isoalloLCA as a reliable biomarker for disease activity. Furthermore, its application as a tracer in pharmacokinetic studies is vital for evaluating the therapeutic potential of isoalloLCA. The methodologies and concepts outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their IBD research, ultimately contributing to the development of novel therapeutic strategies for this debilitating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Serum Bile Acids Profiling in Inflammatory Bowel Disease Patients Treated with Anti-TNFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Plasma bile acid profile analysis by liquid chromatography-tandem mass spectrometry and its application in healthy subjects and IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Evaluation of Quantitative Imaging Biomarkers in the DSS Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HS–GC–MS Method for the Diagnosis of IBD Dynamics in a Model of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isoallolithocholic Acid-d2 and its Role in Regulatory T Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoallolithocholic acid (IALA), a secondary bile acid produced by the gut microbiota, has emerged as a significant modulator of the host immune system. This guide delves into the core mechanisms by which IALA, and by extension its deuterated isotopologue isoallolithocholic acid-d2 (IALA-d2), promotes the differentiation of regulatory T cells (Tregs). Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. Understanding the interaction between IALA-d2 and Tregs offers a promising avenue for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in this area.

Introduction to Isoallolithocholic Acid and Regulatory T Cells

The gut microbiome plays a pivotal role in shaping the host's immune system, in part through the production of a diverse array of metabolites. Among these, secondary bile acids, which are modifications of host-synthesized primary bile acids by gut bacteria, have garnered significant attention for their immunomodulatory properties. Isoallolithocholic acid (IALA) is a bacterial metabolite of lithocholic acid (LCA) that has been identified as a potent enhancer of regulatory T cell (Treg) differentiation.[1][2][3] Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining peripheral tolerance, preventing autoimmune reactions, and suppressing excessive inflammatory responses.[4] The ability of IALA to augment the Treg population highlights its potential as a therapeutic agent to restore immune balance in various pathological conditions. This guide will focus on the biological actions of IALA, with the understanding that the deuterated form, IALA-d2, serves as a valuable tool for metabolic tracing and quantification without altering the fundamental biological activity.

Mechanism of Action: IALA-d2 in Treg Differentiation

The pro-Treg activity of IALA is multifaceted, involving intracellular signaling pathways that culminate in the enhanced expression of the master Treg transcription factor, Foxp3.[1][5]

Induction of Mitochondrial Reactive Oxygen Species (mitoROS)

A key mechanism through which IALA enhances Treg differentiation is by inducing the production of mitochondrial reactive oxygen species (mitoROS).[1][5][6][7] Unlike the damaging effects of high levels of cellular ROS, a moderate increase in mitoROS can act as a signaling molecule to promote specific cellular responses. In the context of T cell differentiation, IALA-induced mitoROS production leads to an increase in the expression of Foxp3, the lineage-defining transcription factor for Tregs.[1][6]

Regulation of Foxp3 Expression via Conserved Non-Coding Sequence 3 (CNS3)

The enhancement of Foxp3 expression by IALA is dependent on a specific intronic enhancer element within the Foxp3 gene known as conserved non-coding sequence 3 (CNS3).[1][2] This distinguishes IALA's mechanism from other Treg-enhancing metabolites that often act via the CNS1 enhancer.[1][6] The requirement for CNS3 suggests a distinct epigenetic or transcriptional regulation pathway activated by IALA-mediated signaling.

Requirement of the Nuclear Hormone Receptor NR4A1

The nuclear hormone receptor NR4A1 has been identified as a crucial factor for the effects of IALA on Treg cells.[8] This finding suggests that NR4A1 may act as a downstream effector or a cooperating factor in the signaling cascade initiated by IALA, ultimately leading to the modulation of Foxp3 expression and Treg differentiation.[8]

Dependence on TGF-β Signaling

The induction of Tregs by IALA is not a standalone process and requires the presence of transforming growth factor-beta (TGF-β).[9] TGF-β is a well-established cytokine that promotes the differentiation of naive T cells into Tregs. IALA appears to potentiate the effects of TGF-β, leading to a more robust Treg induction, particularly at low concentrations of TGF-β.[9][10]

Quantitative Data on IALA-Mediated Treg Differentiation

The following tables summarize the quantitative findings from studies investigating the effects of isoallolithocholic acid on Treg differentiation.

| Parameter | Condition | Observation | Reference |

| Treg Differentiation | Naive CD4+ T cells + TGF-β (low concentration) | IsoalloLCA demonstrates a dose-dependent enhancement of Foxp3+ Treg differentiation. | [10] |

| Cell Viability and Proliferation | Naive CD4+ T cells under Treg polarizing conditions | IsoalloLCA does not significantly affect T cell proliferation or viability. | [10] |

| T Cell Activation Markers | Naive CD4+ T cells | IsoalloLCA treatment results in comparable levels of CD25, CD69, NUR77, and CD44 expression to control. | [10] |

| In Vivo Treg Differentiation | Oral administration to mice | Increased Treg cell differentiation in the intestinal lamina propria. | [1][2] |

| Requirement for TCR Stimulation | Naive CD4+ T cells with varying anti-CD3 concentrations | The enhancing effect of isoalloLCA on Foxp3 expression requires strong T-cell receptor (TCR) stimulation. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to study the effects of IALA on Treg differentiation.

In Vitro Treg Differentiation Assay

-

Cell Isolation: Naive CD4+ T cells (CD4+CD25-CD62L+CD44-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin.

-

Treg Polarization: T cells are stimulated with plate-bound anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies. To induce Treg differentiation, the culture medium is supplemented with recombinant human TGF-β1 (e.g., 0.1 ng/mL for suboptimal conditions or higher concentrations for optimal conditions) and recombinant mouse IL-2 (e.g., 100 U/mL).[9][11]

-

IALA-d2 Treatment: this compound, dissolved in a suitable solvent such as DMSO, is added to the cell cultures at various concentrations (e.g., 1 µM to 50 µM) at the initiation of the culture or at a specified time point. An equivalent volume of the solvent is added to the control cultures.

-

Analysis: After a defined culture period (e.g., 3-4 days), cells are harvested and stained for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. The percentage of CD4+Foxp3+ cells is determined by flow cytometry.

Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

-

Cell Preparation: Naive CD4+ T cells are cultured under Treg polarizing conditions in the presence or absence of IALA-d2 as described above.

-

Staining: Towards the end of the culture period, cells are harvested and incubated with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The geometric mean fluorescence intensity (MFI) of the mitoROS probe in the T cell population is quantified by flow cytometry. An increase in MFI in the IALA-d2 treated group compared to the control group indicates an induction of mitoROS.

In Vivo Administration of IALA-d2 and Analysis of Intestinal Lamina Propria Tregs

-

Animal Model: C57BL/6 mice or other appropriate strains are used.

-

IALA-d2 Administration: this compound is administered to mice, typically via oral gavage, for a specified duration and at a defined dose. A vehicle control group receives the same volume of the solvent.

-

Isolation of Lamina Propria Lymphocytes: At the end of the treatment period, mice are euthanized, and the small and large intestines are harvested. The lamina propria lymphocytes are isolated using established protocols involving mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

-

Flow Cytometry Analysis: The isolated lamina propria lymphocytes are stained for surface markers (e.g., CD45, CD4, CD25) and intracellular Foxp3. The frequency and absolute number of Tregs (CD4+Foxp3+) within the lamina propria are quantified by flow cytometry.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of IALA-induced Treg differentiation.

Caption: Experimental workflow for in vitro Treg differentiation assay.

Conclusion and Future Directions

This compound, as a stable isotope-labeled version of a potent immunomodulatory gut microbial metabolite, represents a significant tool for researchers in immunology and drug development. The detailed mechanisms, including the induction of mitoROS and the regulation of Foxp3 expression via the CNS3 enhancer, provide a solid foundation for understanding how gut-derived molecules can influence systemic immune responses. The quantitative data and experimental protocols outlined in this guide offer a practical resource for scientists seeking to investigate the therapeutic potential of IALA and similar compounds.

Future research should focus on further elucidating the precise molecular interactions between IALA, mitoROS, and the nuclear factors that regulate Foxp3 expression. Investigating the therapeutic efficacy of IALA-d2 in various preclinical models of autoimmune and inflammatory diseases will be crucial in translating these fundamental discoveries into clinical applications. Furthermore, exploring the synergistic effects of IALA with other immunomodulatory agents could open up new avenues for combination therapies. The continued exploration of the gut microbiome's metabolic products will undoubtedly uncover more novel regulators of immune function, paving the way for the next generation of immunotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. FOXP3 acts as a rheostat of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A bacterial bile acid metabolite modulates Treg activity through the nuclear hormone receptor NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and Synthesis of Isoallolithocholic Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoallolithocholic acid (isoalloLCA), a secondary bile acid metabolite, has emerged as a significant modulator of immune responses, particularly in the differentiation of regulatory T cells (Tregs). Its deuterated isotopologue, Isoallolithocholic acid-d2 (isoalloLCA-d2), serves as a valuable tool in metabolic studies and as a potential therapeutic agent with altered pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of isoalloLCA-d2, with a focus on its role in T cell regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide range of physiological processes, including immune homeostasis.[1] Isoallolithocholic acid (isoalloLCA), a stereoisomer of lithocholic acid, is a metabolite produced by the gut microbiota.[2] Recent studies have highlighted its potent immunomodulatory functions, specifically its ability to enhance the differentiation of anti-inflammatory regulatory T cells (Tregs).[3] This discovery has opened new avenues for therapeutic interventions in inflammatory and autoimmune diseases.

The use of stable isotope-labeled compounds, such as this compound, is instrumental in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the molecule in biological systems.[4] Deuteration can also favorably alter the metabolic profile of a drug, potentially enhancing its therapeutic efficacy. This guide focuses on the synthesis and biological context of isoalloLCA-d2.

Biological Significance: T Cell Regulation